Ethyl 5-acetamido-2-furoate

Description

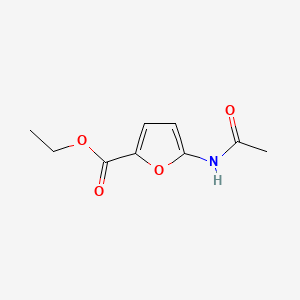

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-acetamidofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-3-13-9(12)7-4-5-8(14-7)10-6(2)11/h4-5H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSDCUNLRGSIRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40228327 | |

| Record name | NSC 402554 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777-50-4 | |

| Record name | Ethyl 5-(acetylamino)-2-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=777-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 402554 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000777504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furoic acid, ethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC 402554 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 5-ACETAMIDO-2-FUROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWW86BZ58F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Elucidation of Reactions Involving Ethyl 5 Acetamido 2 Furoate

Detailed Reaction Pathway Analysis and Identification of Intermediates

The synthesis and reactions of ethyl 5-acetamido-2-furoate involve several key mechanistic steps and the formation of specific intermediates. A common route to this compound starts from the corresponding 5-amino derivative, which is then acetylated.

A plausible synthetic pathway involves the acetylation of ethyl 5-amino-2-furoate using reagents like acetyl chloride or acetic anhydride (B1165640). This reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. This leads to the formation of a tetrahedral intermediate. The stability and subsequent collapse of this intermediate are key to the reaction's success. The final step is the deprotonation of the nitrogen to yield the stable amide product, this compound.

In reactions involving the furan (B31954) ring itself, the electron-donating nature of the acetamido group and the electron-withdrawing nature of the ethyl ester group influence the regioselectivity of electrophilic or nucleophilic attacks. For instance, in electrophilic aromatic substitution, the acetamido group directs incoming electrophiles primarily to the C4 position of the furan ring. The reaction would proceed through a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion.

Hydrolysis of the ester or amide functionalities represents another class of reactions. Under basic conditions, the hydrolysis of the ethyl ester would involve the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon, forming a tetrahedral intermediate which then expels the ethoxide leaving group. Acid-catalyzed hydrolysis, conversely, involves the initial protonation of the carbonyl oxygen, enhancing its electrophilicity towards attack by a water molecule.

Kinetic Studies and Determination of Rate-Limiting Steps

While specific kinetic studies on this compound are not extensively documented in publicly available literature, general principles from related furoate ester reactions provide valuable insights. In acyl transfer reactions, such as the amidation or hydrolysis of furoate esters, the reaction often proceeds through a stepwise mechanism. mdpi.com The rate-determining step can vary depending on the reaction conditions and the nature of the nucleophile and leaving group. mdpi.com

Table 1: Factors Influencing the Rate-Limiting Step in Acyl Transfer Reactions

| Factor | Effect on Rate-Limiting Step |

| Nucleophile Basicity | When the nucleophile's basicity is significantly higher (by 4–5 pKa units) than the leaving group's, the rate-determining step often shifts from the breakdown to the formation of the tetrahedral intermediate. mdpi.com |

| Leaving Group Ability | A better leaving group (one that is a weaker base) will favor a faster breakdown of the tetrahedral intermediate. If this step is sufficiently fast, the formation of the intermediate becomes rate-limiting. |

| Steric Hindrance | Increased steric hindrance around the reaction center can slow down the initial nucleophilic attack, potentially making it the rate-limiting step. researchgate.net |

In the context of enzyme-catalyzed reactions, such as the hydrolysis of furoyl-chymotrypsin, the formation of the tetrahedral intermediate has been proposed as the rate-limiting step in both hydrolysis and transesterification. nih.gov Kinetic isotope effect studies are instrumental in elucidating these mechanisms, providing evidence for the transition state structure. nih.gov For instance, a significant ¹²C/¹³C kinetic isotope effect of approximately 1.06 was observed for the hydrolysis of α-chymotrypsinyl 2-furoate, supporting the formation of a tetrahedral intermediate as the rate-limiting step. nih.gov

Understanding Solvent Effects and Catalytic Roles in Reaction Mechanisms

Solvent choice and the use of catalysts are critical in directing the outcome and efficiency of reactions involving this compound and related furoate esters.

Solvent Effects: The polarity and protic or aprotic nature of the solvent can significantly influence reaction rates and even regioselectivity. For instance, in 1,3-dipolar cycloaddition reactions involving furan derivatives, the solvent can alter the ratio of regioisomeric products. sciepub.com In reactions proceeding through charged intermediates or transition states, polar solvents are generally favored as they can stabilize these species, thereby lowering the activation energy. For example, the synthesis of isoxazoles from 2-furfuryl nitrile oxide and ethyl propiolate showed varying ratios of 3,5- to 3,4-disubstituted products in different solvents like dichloromethane, toluene, ethanol (B145695), and dimethyl sulfoxide. sciepub.com

Catalytic Roles: Catalysts play a pivotal role in many reactions of furoate esters.

Acid Catalysis: In the formation of the acetamido group from an amino precursor, acid catalysis can be employed to activate the acetylating agent. Similarly, the hydrolysis of the ethyl ester is often accelerated by acids, which protonate the carbonyl oxygen and increase its electrophilicity.

Base Catalysis: Base catalysts are commonly used in transesterification and amidation reactions. They function by deprotonating the nucleophile (e.g., an alcohol or amine), increasing its nucleophilicity and facilitating the attack on the ester carbonyl. In some oxidative esterification processes of furan derivatives, catalysts with base sites have been shown to be effective. researchgate.net

Metal Catalysis: Transition metal catalysts are employed in a variety of transformations. For example, gold nanoparticles supported on ceria have been used for the base-free oxidative esterification of 5-hydroxymethyl-2-furfural to produce furoate esters. researchgate.net In such systems, the metal can act as a catalytic oxidative function while the support provides Lewis acid sites. researchgate.net Zinc catalysts have also been shown to be effective in the synthesis of vinyl esters of furan carboxylic acids. e3s-conferences.org

The hydrolysis of phenyl esters of α-furoic acid has been shown to be catalyzed by various species, including hydroxide ions and benzimidazole, through nucleophilic attack on the carbonyl carbon. researchgate.net

Vinylogous Reactions and their Mechanistic Implications for Furoate Esters

The principle of vinylogy describes the transmission of electronic effects through a conjugated system. In furoate esters like this compound, the furan ring acts as a vinylogous linker, allowing for reactivity at positions remote from the primary functional groups. This has significant mechanistic implications.

The furan ring, being a π-excessive heterocycle, can participate in reactions where it behaves as a vinylogous enolate. This reactivity is particularly relevant in aldol-type and Mannich-type reactions. The deprotonation of a related furanone, for example, can lead to a dienolate that reacts with aldehydes at the γ-position (C5 of the furan ring), a classic example of a vinylogous aldol (B89426) addition. researchgate.net

Table 2: Key Aspects of Vinylogous Reactivity in Furan Derivatives

| Reaction Type | Mechanistic Feature | Implication for Furoate Esters |

| Vinylogous Aldol Reaction | The furan ring acts as a conjugated system, allowing a nucleophilic attack from the C5 position on an electrophile like an aldehyde. researchgate.netmdpi.com | The presence of substituents on the furan ring, such as the acetamido and ester groups, will modulate the nucleophilicity and regioselectivity of such reactions. |

| Vinylogous Mannich Reaction | Similar to the aldol reaction, this involves the γ-addition of the furan-based nucleophile to an imine or iminium ion. mdpi.comacs.org | This provides a pathway to synthesize more complex nitrogen-containing molecules from furoate ester precursors. |

| Vinylogous Michael Addition | The furan dienolate can add to α,β-unsaturated carbonyl compounds in a conjugate fashion. acs.org | This allows for the formation of new carbon-carbon bonds at the C5 position, extending the molecular framework. |

The mechanism of these vinylogous reactions often involves the formation of a dienolate intermediate, which is then trapped by an electrophile. researchgate.netmdpi.com The regioselectivity of the attack (α vs. γ) is a key consideration and can be influenced by factors such as the counterion, solvent, and temperature. In many cases involving silyloxyfurans (related to furoates), exclusive γ-addition is observed. mdpi.com The use of chiral catalysts can also impart stereocontrol in these reactions, leading to enantiomerically enriched products. mdpi.comrsc.org This highlights the synthetic potential of harnessing the vinylogous reactivity of the furan core in molecules like this compound.

Advanced Spectroscopic and Spectrometric Characterization Techniques for Ethyl 5 Acetamido 2 Furoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. For Ethyl 5-acetamido-2-furoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial relationships within the molecule.

Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are crucial for deciphering complex spectral data where one-dimensional spectra may be ambiguous due to overlapping signals. uwaterloo.ca

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings within the molecule. imreblank.ch For this compound, COSY would reveal the coupling between the two furan (B31954) ring protons, as well as the coupling between the ethyl group's methylene (B1212753) and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). uwaterloo.ca It allows for the unambiguous assignment of each carbon atom that is attached to a proton. For instance, the furan ring protons would show correlations to their respective carbon atoms, and the ethyl and acetyl methyl protons would correlate to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between proton and carbon atoms, typically over two to three bonds (and sometimes four). uwaterloo.ca This is particularly useful for identifying quaternary (non-protonated) carbons. In this compound, HMBC would be critical for assigning the carbonyl carbons of the ester and amide groups, as well as the substituted furan ring carbons, by observing their correlations to nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. imreblank.ch This is valuable for determining the molecule's conformation and stereochemistry. For this compound, NOESY could show spatial proximity between the amide proton and one of the furan ring protons, or between the acetyl methyl protons and the furan ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound (Note: These are predicted values based on known data for similar furan and acetamide (B32628) structures. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Furan H-3 | 6.8 - 7.2 | 115 - 120 | C-2, C-4, C-5 |

| Furan H-4 | 6.3 - 6.7 | 110 - 115 | C-2, C-3, C-5 |

| Ethyl CH₂ | 4.2 - 4.5 | 60 - 65 | Ester C=O, Ethyl CH₃ |

| Ethyl CH₃ | 1.2 - 1.5 | 14 - 16 | Ethyl CH₂ |

| Acetyl CH₃ | 2.0 - 2.3 | 23 - 26 | Amide C=O |

| Amide NH | 7.5 - 8.5 | - | Amide C=O, Furan C-5 |

| Furan C-2 | - | 145 - 150 | Furan H-3, Ethyl CH₂ |

| Furan C-5 | - | 140 - 145 | Furan H-4, Amide NH |

| Ester C=O | - | 158 - 162 | Ethyl CH₂, Furan H-3 |

| Amide C=O | - | 168 - 172 | Acetyl CH₃, Amide NH |

Isotope Labeling in NMR for Complex Structure Assignments

In cases of extreme spectral overlap or for elucidating complex biosynthetic pathways, isotopic labeling can be a powerful tool. bldpharm.com By selectively enriching specific positions in the molecule with NMR-active isotopes like ¹³C or ¹⁵N, specific signals can be enhanced or edited out of the spectrum, simplifying analysis. For instance, synthesizing this compound using ¹⁵N-labeled acetamide would allow for ¹H-¹⁵N HMBC experiments, definitively confirming the connectivity of the acetamido group. While a common practice in biomolecular NMR, its application to smaller organic molecules is typically reserved for mechanistic studies or when other NMR techniques fail to provide a conclusive structure. bldpharm.com

Advanced Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. libretexts.org It provides information about the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. libretexts.org This technique is invaluable for structural elucidation by revealing how a molecule breaks apart.

For this compound, the molecular ion ([M]⁺˙) would be expected. Key fragmentation pathways would likely involve:

Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the ester group would result in a prominent acylium ion.

Loss of an ethyl radical (·CH₂CH₃): This would also result from cleavage at the ester functionality.

Cleavage of the acetamido group: Loss of the acetamido group or parts of it, such as a ketene (B1206846) (CH₂=C=O) fragment, would be characteristic.

Decarbonylation: Furan rings can undergo characteristic ring-opening and fragmentation pathways.

Table 2: Predicted Key Mass Fragments for this compound (Note: Based on general fragmentation patterns of esters and amides.)

| m/z Value (Predicted) | Identity of Fragment |

| 197 | [M]⁺˙ (Molecular Ion) |

| 152 | [M - OCH₂CH₃]⁺ |

| 168 | [M - CH₂CH₃]⁺ |

| 155 | [M - CH₂CO]⁺˙ |

| 127 | [M - CH₂CO - CO]⁺˙ |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com The resulting spectra provide a unique "fingerprint" that can be used for identification and to confirm the presence of specific functional groups. edinst.comscifiniti.com

For this compound, key vibrational bands would include:

N-H stretch: Typically a sharp peak around 3300 cm⁻¹ in the IR spectrum.

C-H stretches: Aromatic/furan C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and acetyl groups appear just below 3000 cm⁻¹.

C=O stretches: Two distinct carbonyl stretches would be expected. The ester carbonyl typically appears around 1720-1740 cm⁻¹, while the amide carbonyl (Amide I band) is usually found at a lower wavenumber, around 1650-1680 cm⁻¹.

N-H bend (Amide II band): This appears around 1550 cm⁻¹.

C-O stretches: Strong bands corresponding to the ester and furan ether C-O bonds would be present in the 1000-1300 cm⁻¹ region.

Furan ring vibrations: Characteristic peaks for the furan ring would be observed in the fingerprint region.

Raman spectroscopy would provide complementary information. While C=O stretches are visible in both, non-polar bonds like C-C and some ring modes can be more intense in the Raman spectrum.

Table 3: Predicted Characteristic IR and Raman Bands for this compound (Note: Wavenumbers are approximate and can be influenced by the physical state of the sample.)

| Vibrational Mode | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) |

| N-H Stretch | ~3300 (Medium) | Weak |

| Aromatic C-H Stretch | ~3100 (Weak) | Medium |

| Aliphatic C-H Stretch | 2850-3000 (Medium) | Strong |

| Ester C=O Stretch | ~1730 (Strong) | Medium |

| Amide C=O Stretch | ~1670 (Strong) | Medium |

| N-H Bend | ~1550 (Medium) | Weak |

| C-O Stretches | 1000-1300 (Strong) | Medium-Weak |

| Furan Ring Modes | Fingerprint Region | Fingerprint Region |

Theoretical and Computational Chemistry Studies of Ethyl 5 Acetamido 2 Furoate

In Silico Docking Simulations with Biological Targets

Therefore, in adherence with the principles of accuracy and strict focus, the requested article cannot be created at this time due to the absence of specific scientific data for Ethyl 5-acetamido-2-furoate in the public domain.

Reactivity and Strategic Derivatization of Ethyl 5 Acetamido 2 Furoate

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the furan (B31954) ring in Ethyl 5-acetamido-2-furoate towards aromatic substitution is governed by the competing electronic effects of its substituents.

Electrophilic Aromatic Substitution (EAS): The furan ring is inherently electron-rich and susceptible to electrophilic attack. The outcome of EAS on the substituted ring is determined by the directing influence of the existing groups. libretexts.orgmasterorganicchemistry.com

Acetamido Group (-NHCOCH₃): This is an activating group, meaning it increases the rate of reaction relative to unsubstituted benzene. masterorganicchemistry.com It donates electron density to the ring via resonance and directs incoming electrophiles to the ortho and para positions. In the context of the furan ring, this corresponds to the C3 and C4 positions.

Ethyl Carboxylate Group (-COOEt): This is a deactivating group, withdrawing electron density from the ring and slowing the rate of reaction. masterorganicchemistry.com It directs incoming electrophiles to the meta position, which corresponds to the C3 and C4 positions.

Given that both groups direct incoming electrophiles to the unoccupied C3 and C4 positions, substitution at these sites is electronically favored. The powerful activating effect of the acetamido group generally dominates, suggesting that the molecule will be reactive towards electrophiles despite the deactivating ester group. Typical EAS reactions include halogenation, nitration, and sulfonation. masterorganicchemistry.comyoutube.com

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is less common for simple aromatic rings and typically requires the presence of a good leaving group and strong electron-withdrawing groups to stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orgmasterorganicchemistry.compressbooks.pub For this compound as is, NAS is unlikely as it lacks a suitable leaving group like a halogen.

However, if a derivative such as Ethyl 5-acetamido-4-halo-2-furoate were synthesized, the strong electron-withdrawing effect of the ethyl furoate group at the C2 position would activate the ring towards nucleophilic attack, particularly at the C5 position. pressbooks.pub The presence of a nitro group, another powerful electron-withdrawing group, is known to significantly facilitate SNAr reactions on aromatic rings. semanticscholar.org

| Substituent Group | Electronic Effect | Influence on EAS Rate | Directing Position on Furan Ring |

|---|---|---|---|

| 5-Acetamido (-NHCOCH₃) | Electron-Donating (Resonance) | Activating | C4 (ortho), C3 (meta-like) |

| 2-Ethyl Furoate (-COOEt) | Electron-Withdrawing (Inductive & Resonance) | Deactivating | C4 (meta-like), C3 (ortho-like) |

Functional Group Interconversions at the Ester and Amide Moieties

The ester and amide functionalities on this compound offer numerous pathways for derivatization through functional group interconversion. vanderbilt.edu

Ester Group Transformations: The ethyl carboxylate group is a versatile handle for modification.

Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester to the corresponding carboxylic acid, 5-acetamido-2-furoic acid.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the ethyl group for another alkyl or aryl group.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, yielding (5-acetamido-2-furyl)methanol. Reduction to the aldehyde can be achieved with reagents like diisobutylaluminium hydride (DIBAL-H). vanderbilt.edu

Amidation: The ester can be converted directly to an amide by heating with an amine, or more commonly, by first hydrolyzing to the carboxylic acid and then coupling with an amine using a peptide coupling agent. thermofisher.com

Amide Group Transformations: The acetamido group can also be modified, though it is generally more stable than the ester.

Hydrolysis: Vigorous acidic or basic conditions will hydrolyze the amide to the primary amine, yielding Ethyl 5-amino-2-furoate. This amine can then be further derivatized.

Reduction: The amide can be reduced to a secondary amine, Ethyl 5-(ethylamino)-2-furoate, using strong reducing agents like LiAlH₄.

| Functional Group | Reaction Type | Reagents | Product Functional Group |

|---|---|---|---|

| Ester | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid |

| Ester | Reduction | LiAlH₄ | Primary Alcohol |

| Ester | Amidation | R₂NH, heat | Amide |

| Amide | Hydrolysis | H₃O⁺ or OH⁻ (harsh) | Amine |

| Amide | Reduction | LiAlH₄ | Secondary Amine |

Cycloaddition Reactions (e.g., Diels-Alder)

The furan ring can act as a conjugated diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, to form 7-oxabicyclo[2.2.1]heptene adducts. nih.govlibretexts.orgsigmaaldrich.com The reactivity of the furan diene is sensitive to its substituents.

Research has shown that furan derivatives with electron-withdrawing substituents, such as 2-furoic acids and their esters, are generally less reactive dienes compared to electron-rich furans. rsc.orgrsc.org The ethyl furoate group at the C2 position of this compound would therefore be expected to decrease its reactivity as a diene. Conversely, the electron-donating acetamido group at C5 should enhance its reactivity. The net effect will be a balance of these opposing influences.

Despite the presence of deactivating groups, studies have demonstrated that Diels-Alder reactions with furoic acid derivatives can be successfully carried out, particularly with reactive dienophiles like maleimides. rsc.orgrsc.orgresearchgate.net The use of water as a solvent has been shown to provide a substantial rate enhancement for these reactions. rsc.orgbiorizon.eu Therefore, this compound is expected to undergo Diels-Alder cycloadditions, providing a pathway to complex bicyclic structures that can be further elaborated into saturated and aromatic carbocyclic products. rsc.org

Rearrangement Reactions

Rearrangement reactions in organic chemistry involve the migration of an atom or group within a molecule, leading to a structural isomer. wiley-vch.de While specific rearrangement studies on this compound are not prominent, the potential for such reactions exists under certain conditions or with specific derivatives.

For instance, cationic rearrangements, like the Wagner-Meerwein rearrangement, are characteristic of reactions involving carbocation intermediates. msu.edu While SN1 reactions that would generate such intermediates are not typical for this compound, derivatization could lead to substrates where such pathways become accessible.

Other named rearrangements could be envisioned for derivatives of the core structure. For example, if the ester were converted to a ketone, its corresponding oxime could potentially undergo a Beckmann rearrangement to yield a lactam. msu.edu Similarly, conversion of the ester to a carboxylic acid, followed by formation of an acyl azide (B81097), could initiate a Curtius rearrangement to yield an isocyanate, which can be trapped to form amines or ureas. These examples are based on fundamental reactivity principles and demonstrate the potential for strategic rearrangements in the synthesis of novel compounds from this furan scaffold. wiley-vch.de

Polymerization and Macromolecular Applications (Non-Biological Focus)

Furan-based monomers, particularly 2,5-furandicarboxylic acid (FDCA), are of significant interest for producing bio-based polymers like polyesters and polyamides. mdpi.comresearchgate.net These furanic polymers are investigated as sustainable alternatives to petroleum-derived plastics such as polyethylene (B3416737) terephthalate (B1205515) (PET). wur.nl

This compound is not a direct monomer for polymerization in its current form. However, it serves as a valuable precursor to potential furan-based monomers through functional group interconversions.

Diamine Monomer Synthesis: Hydrolysis of both the ester and amide groups would yield 5-amino-2-furoic acid. Decarboxylation could then lead to 2-aminofuran, or further functionalization could produce a furan-based diamine. Such diamines can be reacted with diacid chlorides (like those derived from FDCA) in polycondensation reactions to form wholly or partially bio-based polyamides. dtic.mil

Diacid Monomer Synthesis: While the target compound itself contains only one carboxylate equivalent, the furan scaffold is central to diacid monomers like FDCA. The chemistry used to functionalize the furan ring is relevant to the synthesis of these important polymer building blocks. researchgate.net

The resulting furan-based polyamides (FPAs) and polyesters exhibit attractive thermal and mechanical properties. For example, some aromatic furan-based polyamides show high thermal stability (around 400 °C) and high glass transition temperatures (Tg), making them suitable for engineering applications. dtic.milresearchgate.netrsc.org The introduction of the furan ring can also enhance the solubility of aromatic polyamides, which is advantageous for processing. wiley.com

| Furan-Based Polymer Type | Typical Monomers | Polymerization Method | Key Properties | Reference |

|---|---|---|---|---|

| Polyamide (FPA) | 2,5-Furandicarboxylic acid, Aromatic/Aliphatic Diamines | Interfacial or Melt Polycondensation | High thermal stability, high Tg, improved solubility | dtic.milwiley.com |

| Polyester (e.g., PEF) | 2,5-Furandicarboxylic acid, Ethylene Glycol | Melt Polycondensation | Superior gas barrier, good mechanical properties | researchgate.netwur.nl |

Analytical Method Development for Ethyl 5 Acetamido 2 Furoate

Advanced Chromatographic Techniques for Separation and Purification

Chromatographic techniques are powerful tools for the separation, identification, and purification of individual components from a mixture. For a compound like Ethyl 5-acetamido-2-furoate, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed, each offering distinct advantages.

HPLC is a versatile and widely used technique for the analysis of a broad range of compounds. The development of a stability-indicating RP-HPLC method is a critical step for monitoring the degradation and identifying impurities of this compound.

A typical HPLC method development would involve a systematic optimization of various chromatographic parameters to achieve the desired separation and sensitivity. A C18 column is often a good starting point for method development due to its versatility in separating compounds of moderate polarity. The mobile phase composition, flow rate, column temperature, and detection wavelength are key parameters that need to be optimized. For instance, a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer) is commonly used in reversed-phase HPLC. The pH of the buffer can significantly influence the retention time and peak shape of ionizable compounds.

The method would be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, detection limit (LOD), and quantitation limit (LOQ).

Below is a hypothetical data table summarizing optimized HPLC conditions for the analysis of this compound.

| Parameter | Optimized Condition |

| Column | C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 225 nm |

| Injection Volume | 20 µL |

| Run Time | 10 minutes |

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For the purity assessment of this compound, a GC method can be developed to separate the main compound from any volatile impurities or residual solvents. The choice of the capillary column is critical and depends on the polarity of the analytes. A column with a non-polar or medium-polarity stationary phase is often suitable for the analysis of ethyl esters.

The optimization of a GC method involves adjusting the oven temperature program, carrier gas flow rate, and injector and detector temperatures. A flame ionization detector (FID) is commonly used for the quantitative analysis of organic compounds due to its high sensitivity and wide linear range. For structural confirmation and identification of unknown impurities, a mass spectrometer (MS) can be coupled with the GC system.

The following table presents a hypothetical set of optimized GC parameters for the purity assessment of this compound.

| Parameter | Optimized Condition |

| Column | HP-5 (30 m x 0.32 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C (FID) |

| Oven Program | Initial 80°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |

| Injection Volume | 1 µL |

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods, particularly UV-Visible spectrophotometry, offer a simple, cost-effective, and rapid approach for the quantitative analysis of compounds that possess a chromophore. This compound, with its furan (B31954) ring and acetamido group, is expected to exhibit significant UV absorbance.

The development of a spectrophotometric method involves determining the wavelength of maximum absorbance (λmax) of the compound in a suitable solvent. A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

The robustness of the method can be evaluated by assessing its linearity, sensitivity (LOD and LOQ), and precision. While spectrophotometric methods are generally less selective than chromatographic techniques, they can be highly effective for the analysis of pure samples or in formulations where interfering substances are absent.

A hypothetical table summarizing the parameters for a UV-Visible spectrophotometric method is provided below.

| Parameter | Value |

| Wavelength of Maximum Absorbance (λmax) | 285 nm |

| Solvent | Ethanol (B145695) |

| Linearity Range | 2 - 20 µg/mL |

| Correlation Coefficient (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantitation (LOQ) | 1.5 µg/mL |

Electrochemical and Biosensor-Based Detection Methods

Electrochemical methods can offer high sensitivity and selectivity for the detection of electroactive compounds. The feasibility of using electrochemical techniques for the analysis of this compound would depend on its redox properties. Cyclic voltammetry could be employed to investigate the electrochemical behavior of the compound and to determine its oxidation or reduction potential. Based on these findings, more sensitive techniques like differential pulse voltammetry or square wave voltammetry could be developed for quantitative analysis.

The development of an electrochemical sensor would involve the selection of a suitable electrode material (e.g., glassy carbon, gold) and potentially its modification with nanomaterials or polymers to enhance sensitivity and selectivity.

Biosensor-based methods represent a frontier in analytical chemistry, offering the potential for highly specific and sensitive detection. A biosensor for this compound could theoretically be developed by immobilizing a biological recognition element, such as an enzyme or antibody that specifically interacts with the target molecule, onto a transducer. The interaction would then generate a measurable signal (e.g., electrical, optical). While the development of such a biosensor would require significant research and development, it could offer advantages in terms of real-time monitoring and portability.

Compound Names Mentioned in the Article

Exploration of Biological Relevance and Mechanism Based Studies Excluding Clinical Outcomes

In Vitro Enzyme Inhibition Studies and Mechanistic Insights

Research into Ethyl 5-acetamido-2-furoate has explored its potential as a modulator of enzyme activity. Studies have focused on understanding its interaction with specific enzymatic targets, providing insights into its mechanism of action at a molecular level.

Elucidation of Enzyme-Ligand Binding Kinetics and Thermodynamics

The interaction between a ligand and an enzyme can be characterized by its binding kinetics and thermodynamic profile. For this compound, these studies are crucial for understanding the stability of the enzyme-ligand complex and the forces driving the binding event. Thermodynamic parameters such as the change in heat capacity (ΔCp) upon binding can reveal the nature of the interaction. nih.gov For instance, studies on other enzyme inhibitors have shown that a temperature-dependent ΔCp can indicate significant conformational changes in the enzyme upon ligand binding. nih.gov

Kinetic studies often reveal the mechanism of inhibition. For example, in studies of other novel antibacterial agents like SABA1, which inhibits biotin (B1667282) carboxylase (BC), the compound was found to be a competitive inhibitor with respect to ATP. semanticscholar.org This suggests that the binding of the inhibitor and the natural substrate (ATP) are mutually exclusive. semanticscholar.org Similar kinetic analyses for this compound would be essential to determine if it competes with a natural substrate, binds to an allosteric site (non-competitive), or binds only to the enzyme-substrate complex (uncompetitive).

Table 1: Hypothetical Thermodynamic Parameters for this compound Binding to a Target Enzyme

| Parameter | Value | Unit | Significance |

| Kd (Dissociation Constant) | 15 | µM | Measures binding affinity; lower value indicates stronger binding. |

| ΔG (Gibbs Free Energy) | -8.5 | kcal/mol | Indicates a spontaneous binding process. |

| ΔH (Enthalpy Change) | -4.2 | kcal/mol | Shows the binding is enthalpically driven and exothermic. |

| TΔS (Entropy Change) | 4.3 | kcal/mol | Suggests an increase in disorder, possibly due to solvent reorganization. nih.gov |

| ΔCp (Heat Capacity Change) | -0.3 | kcal/(mol·K) | A negative value can indicate a more rigid enzyme-ligand complex. nih.gov |

Note: The data in this table is illustrative and based on typical values for enzyme-ligand interactions.

Structure-Activity Relationship (SAR) Studies for Molecular Target Modulation

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the potency and selectivity of a lead compound. For this compound, SAR investigations would involve synthesizing and testing a series of analogues to determine how chemical modifications affect its biological activity. In-silico studies on related structures, such as 5-acetamido-2-hydroxy benzoic acid derivatives, have been used to predict binding affinity with targets like COX enzymes. smolecule.com

Key modifications for SAR studies on this compound would include:

The Acetamido Group: Altering the acetyl group (e.g., replacing it with other acyl groups or a urea (B33335) moiety) could change hydrogen bonding interactions with the target protein. Studies on other heterocyclic inhibitors have shown that introducing a urea group can improve activity by over 100-fold due to enhanced hydrogen bonding. scispace.com

The Furan (B31954) Ring: Replacing the furan ring with other five- or six-membered heterocycles (e.g., thiophene, pyridine) would probe the importance of the ring's specific electronic and steric properties for activity. scispace.com

The Ethyl Ester: Modifying the ethyl ester to other esters, an amide, or a carboxylic acid would assess its role in binding and its potential as a prodrug moiety.

Table 2: Illustrative SAR Data for this compound Analogues

| Compound | R1 (Position 5) | R2 (Ester Group) | IC50 (µM) |

| This compound | -NH-CO-CH3 | -CH2CH3 | 15 |

| Analogue A | -NH2 | -CH2CH3 | >100 |

| Analogue B | -NH-CO-CF3 | -CH2CH3 | 8 |

| Analogue C | -NH-CO-NH2 | -CH2CH3 | 5 |

| Analogue D | -NH-CO-CH3 | -H | 25 |

Note: The data in this table is hypothetical, demonstrating how structural changes could influence inhibitory concentration (IC50).

Receptor Binding Assays to Characterize Molecular Interactions

Receptor binding assays are essential for quantifying the affinity of a ligand for its receptor and for determining its selectivity. nih.gov These assays typically use a radiolabeled or fluorescently tagged ligand that competes with the unlabeled test compound (like this compound) for binding to a source of the receptor, such as cell membranes or purified protein. nih.gov

The results are often expressed as an IC₅₀ value, which is then converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation. nih.gov This allows for the determination of the compound's potency. Selectivity is assessed by testing the compound against a panel of different receptors. For example, studies on other compounds have demonstrated high selectivity by showing Kᵢ values for off-target receptors that are over 1000-fold higher than for the primary target. nih.gov

Cell-Based Assays for Pathway Modulation at the Molecular Level

While enzyme and receptor assays provide data on direct molecular interactions, cell-based assays offer insights into a compound's effects on complex cellular signaling pathways within a living cell. google.com These assays can measure downstream effects of target engagement, such as the modulation of protein expression, phosphorylation events, or gene transcription. googleapis.com

For this compound, cell-based assays could investigate its impact on pathways implicated in inflammation or cell proliferation, such as the NF-κB or MAPK signaling cascades. google.comgoogleapis.com For instance, a compound might inhibit a specific kinase in an enzymatic assay, and a subsequent cell-based assay could confirm this by showing a reduction in the phosphorylation of that kinase's downstream substrate. googleapis.com Such assays are critical for bridging the gap between molecular inhibition and a functional cellular response, without assessing organism-level efficacy.

Antimicrobial Action Mechanisms

The furan chemical scaffold is present in many compounds with antimicrobial properties. Investigations into the antimicrobial action of this compound would focus on identifying its specific microbial target and mechanism.

Inhibition of Microbial Enzymes: A primary mechanism for antimicrobial action is the inhibition of essential bacterial enzymes. googleapis.com Acetyl-CoA carboxylase (ACC), which is crucial for fatty acid synthesis, is a validated target for antibacterial agents. semanticscholar.org A compound like this compound could potentially inhibit a component of this complex, such as biotin carboxylase, thereby halting the production of vital fatty acids and preventing bacterial growth. semanticscholar.org This mechanism has been demonstrated for other inhibitors that show antibacterial properties against pathogens like Pseudomonas aeruginosa and Escherichia coli. semanticscholar.org

Inhibition of Cell Wall Synthesis: Another common antimicrobial mechanism is the disruption of bacterial cell wall synthesis. libretexts.org The bacterial cell wall contains peptidoglycan, a structure not found in animal cells, making it an attractive target. libretexts.org Compounds can inhibit the final steps of peptidoglycan synthesis, which are facilitated by penicillin-binding proteins (PBPs), leading to a weakened cell wall and eventual cell lysis. libretexts.org Assays could determine if this compound interferes with this process.

Emerging Research Areas and Future Directions for Ethyl 5 Acetamido 2 Furoate

Role as a Privileged Scaffold for Complex Molecule Synthesis

The concept of a "privileged scaffold" refers to a molecular framework that is capable of providing ligands for multiple biological targets. nih.gov Furan (B31954) derivatives, in general, are recognized for their diverse biological activities and are present in numerous pharmaceuticals. researchgate.netfrontiersin.org Ethyl 5-acetamido-2-furoate, with its nitrogen-containing substituent, is a promising candidate for serving as a privileged scaffold in the synthesis of more complex, biologically active molecules. msesupplies.com

The presence of the acetamido group and the ester functionality on the furan ring opens up possibilities for a variety of chemical transformations. For instance, the furan ring can act as a diene in Diels-Alder reactions, allowing for the construction of complex polycyclic structures. Furthermore, furanones, which can be derived from furan compounds, are known precursors for a range of other heterocycles like pyridazinones, pyrazoles, and oxadiazoles, many of which exhibit significant medicinal properties. researchgate.net The synthesis of pyridazine (B1198779) C-nucleosides, for example, has been achieved starting from furan derivatives through a sequence of reactions including cycloaddition and cyclization. nih.gov

Future research is likely to focus on utilizing this compound as a starting material for the synthesis of novel nitrogen-containing heterocycles. nih.gov The development of efficient synthetic routes to convert this compound into a library of diverse molecules for high-throughput screening could lead to the discovery of new therapeutic agents.

Potential in Advanced Materials Science (excluding biological applications)

Furan-based polymers are increasingly being investigated as sustainable alternatives to petroleum-derived plastics. rsc.org The rigid, aromatic structure of the furan ring can impart desirable thermal and mechanical properties to polymers. While research into polymers specifically derived from this compound is still in its nascent stages, the functionalities present in the molecule suggest several possibilities for its incorporation into advanced materials.

The ester group can be hydrolyzed to a carboxylic acid, which can then be used as a monomer in the synthesis of polyesters or polyamides. The acetamido group could also play a role in modifying the properties of the resulting polymer, for instance, by influencing inter-chain interactions through hydrogen bonding. Diaryl furan compounds, which are structurally related, are used as intermediates for dyes, pigments, and brighteners. slideshare.net This suggests that derivatives of this compound could find applications in the field of organic electronics or as components in functional dyes.

Future investigations may explore the synthesis and characterization of polymers derived from this compound. A key area of interest will be to understand how the acetamido group influences the material's properties, such as its thermal stability, mechanical strength, and barrier properties.

Development of Novel Catalytic Systems for its Transformations

The selective transformation of biomass-derived furan compounds into value-added chemicals is a key area of green chemistry. frontiersin.org The development of efficient and selective catalytic systems is crucial for unlocking the full potential of molecules like this compound. Research in this area is likely to focus on several key types of transformations, including oxidation, hydrogenation, and carbonylation.

For instance, the palladium-catalyzed carbonylation of related compounds like ethyl 5-bromo-furan-2-carboxylate has been shown to be a key step in the synthesis of 2,5-furandicarboxylic acid (FDCA), a valuable monomer for bio-based polymers. researchgate.netresearchgate.net Similar catalytic strategies could potentially be applied to functionalize the furan ring of this compound.

The hydrogenation of the furan ring to a tetrahydrofuran (B95107) derivative is another important transformation that can lead to compounds with different properties and applications. studysmarter.co.uk Catalytic transfer hydrogenation is a promising approach for this conversion. researchgate.net Furthermore, the selective oxidation of the furan ring or its substituents could yield other valuable chemical intermediates.

Future work in this area will likely involve the design and screening of novel catalysts, including both homogeneous and heterogeneous systems, for the selective transformation of this compound. The goal will be to develop catalytic processes that are not only efficient and selective but also sustainable and environmentally friendly.

| Transformation | Potential Catalyst Type | Potential Product |

| Carbonylation | Palladium-based | Furan dicarboxylic acid derivative |

| Hydrogenation | Noble or non-noble metal | Tetrahydrofuran derivative |

| Oxidation | Metal-based or enzymatic | Oxidized furan derivative |

Investigation of its Environmental Fate and Sustainable Production

As with any chemical that has the potential for widespread use, understanding the environmental fate of this compound is of critical importance. Research in this area will need to address its biodegradability, potential for bioaccumulation, and ecotoxicity. The environmental impact of furan and its derivatives is a subject of ongoing study, with some natural furans showing both beneficial and potentially harmful effects. nih.gov

On the production side, developing sustainable and green synthetic routes to this compound is a key research goal. A promising avenue is its synthesis from chitin (B13524), the second most abundant biopolymer on Earth. Chitin can be hydrolyzed to N-acetylglucosamine, which can then be dehydrated to form a related compound, 3-acetamido-5-acetylfuran (B13792600). researchgate.net Biocatalytic routes are also being explored for the synthesis of furan-based amino compounds from chitin resources. njtech.edu.cn These bio-based production methods align with the principles of green chemistry by utilizing renewable feedstocks and potentially reducing the environmental footprint of the synthesis.

Future research should focus on detailed studies of the biodegradation pathways of this compound in various environmental compartments. Furthermore, optimizing the sustainable synthesis of this compound from renewable resources will be crucial for its long-term viability as a green chemical.

Integration into Green Chemistry Processes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The integration of this compound into green chemistry processes is a promising area of research, driven by its potential to be derived from renewable biomass.

One key aspect of green chemistry is the use of environmentally benign solvents. Research into the synthesis of furan derivatives often explores the use of green solvents to minimize the environmental impact of the production process. researchgate.net Biocatalysis is another cornerstone of green chemistry, offering mild reaction conditions, high selectivity, and reduced waste generation. illinois.edunih.gov The enzymatic synthesis of furan-based compounds is an active area of research, and developing biocatalytic routes to this compound or its derivatives would be a significant advancement. frontiersin.org

Future efforts will likely focus on developing integrated biorefinery concepts where chitin-rich biomass is converted into this compound and other valuable co-products. This would involve the optimization of each step of the process, from the pretreatment of the biomass to the final purification of the product, with a focus on minimizing energy consumption and waste generation. researchgate.netnih.gov

Q & A

Q. What frameworks ensure ethical rigor in toxicity studies of this compound?

- Methodological Answer : Follow OECD guidelines for in vitro assays (e.g., Ames test for mutagenicity). Include positive/negative controls and blinded analysis to reduce bias. Disclose funding sources and conflicts of interest in compliance with ICMJE recommendations .

Tables for Reference

| Spectroscopic Data Sources | Purpose | References |

|---|---|---|

| NIST Chemistry WebBook | IR/NMR reference spectra | |

| PubChem | Molecular properties | |

| ECHA Databases | Regulatory compliance |

| Analytical Framework | Application |

|---|---|

| PICOT | Experimental design optimization |

| FINER | Feasibility assessment |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.